molecular formula C8H8N2O2S B1363403 4-(Methanesulfonylamino)benzonitrile CAS No. 36268-67-4

4-(Methanesulfonylamino)benzonitrile

Cat. No.: B1363403
CAS No.: 36268-67-4
M. Wt: 196.23 g/mol
InChI Key: BRDHOCVMWSXEHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Methanesulfonylamino)benzonitrile (CAS: 36268-67-4) is a benzonitrile derivative featuring a methanesulfonylamino (-SO₂NH₂) substituent at the para position of the aromatic ring. This compound is characterized by its high melting point (191–194°C) and is commercially available in various packaging formats . Its structure combines the electron-withdrawing cyano (-CN) and sulfonamide groups, which confer unique electronic and steric properties. These features make it a versatile intermediate in medicinal chemistry, particularly in the synthesis of sulfonamide-based inhibitors and receptor-targeting molecules .

Properties

IUPAC Name

N-(4-cyanophenyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2S/c1-13(11,12)10-8-4-2-7(6-9)3-5-8/h2-5,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRDHOCVMWSXEHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20370156
Record name 4-(Methanesulfonylamino)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36268-67-4
Record name 4-(Methanesulfonylamino)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4-cyanophenyl)methanesulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Methanesulfonylamino)benzonitrile can be synthesized from methanesulfonamide and 4-bromobenzonitrile . The reaction typically involves the use of a base such as sodium hydride or potassium carbonate in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is carried out at elevated temperatures, usually around 100-150°C, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4-(Methanesulfonylamino)benzonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonylamino group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO at elevated temperatures.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or potassium permanganate and reducing agents like lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

    Substitution Reactions: Products include substituted benzonitriles where the methanesulfonylamino group is replaced by the nucleophile.

    Oxidation and Reduction: Products include oxidized or reduced forms of the original compound, such as sulfoxides or sulfones.

Scientific Research Applications

4-(Methanesulfonylamino)benzonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is used in the study of enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-(Methanesulfonylamino)benzonitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Cytotoxic Benzonitrile Derivatives

Compound Substituent Target Cell Lines Activity Notes
1c 3-Chlorophenyl, triazole MCF-7, MDA-MB-231 Highest activity
1h 4-Methoxyphenyl, triazole T47D Selective inhibition
4-(Methanesulfonylamino)benzonitrile Methanesulfonylamino N/A Pharmacophore potential

Sulfonamide and Sulfonyl Derivatives

Sulfonamide Positional Isomers

  • 3-(Dimethylamino)benzonitrile vs. 4-(Dimethylamino)benzonitrile: The para-substituted derivative forms stronger hydrogen bonds with haloforms (e.g., CHI₃) due to better alignment of the dimethylamino group with the cyano moiety, enhancing halogen-bonding interactions .

Sulfonyl-Modified Analogues

  • 4-[(Methylsulfonyl)methyl]benzonitrile (CAS: 161417-56-7): Features a methylene spacer between the sulfonyl group and the aromatic ring, reducing electron-withdrawing effects compared to this compound. This structural difference may improve bioavailability in drug design .
  • N-(4-(Aminomethyl)phenyl)methanesulfonamide hydrochloride: A primary amine derivative with a similarity score of 0.85 to this compound, highlighting the role of the amino group in altering pharmacokinetic profiles .

Table 2: Sulfonamide/Sulfonyl Benzonitrile Derivatives

Compound Key Substituent Notable Properties Application
This compound -SO₂NH₂ (para) High melting point Kinase inhibitor intermediate
4-[(Methylsulfonyl)methyl]benzonitrile -CH₂SO₂CH₃ Enhanced bioavailability Drug delivery systems
3-(Dimethylamino)benzonitrile -N(CH₃)₂ (meta) Strong halogen bonding Solvent interaction studies

Photophysical and Electronic Properties

  • 4-(5-(4-Methoxyphenyl)thiophen-2-yl)-2-fluorobenzonitrile (MOT) : Exhibits solvent-dependent fluorescence due to intramolecular charge transfer (ICT), with methoxy groups enhancing electron-donating capacity .
  • This compound: The sulfonamide group’s electron-withdrawing nature may suppress ICT effects, making it less fluorosolvatochromic but more stable under oxidative conditions .

Biological Activity

4-(Methanesulfonylamino)benzonitrile (CAS# 36268-67-4) is an organic compound that has garnered attention in various biological research contexts. Its unique structure, characterized by the presence of a methanesulfonylamino group, suggests potential interactions with biological systems, particularly in the fields of neurobiology and cancer research. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

  • Molecular Formula : C8H10N2O2S
  • Molecular Weight : 194.24 g/mol
  • Structure : The compound features a benzonitrile core substituted with a methanesulfonylamino group.

The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. It has been implicated in:

  • Inhibition of Enzymatic Activity : Research indicates that this compound can inhibit certain enzymes involved in lipid metabolism, particularly lysosomal acid lipase (LAL), which plays a crucial role in lipid degradation and metabolism .
  • Neuroprotective Effects : Studies have suggested that it may exert neuroprotective effects by influencing neuronal excitability and synaptic plasticity, potentially through modulation of neurotransmitter systems .

Biological Activity Data Table

Activity Type Description Reference
Enzymatic InhibitionInhibits lysosomal acid lipase activity, impacting lipid metabolism.
Neuroprotective EffectsModulates neuronal excitability; potential benefits in neurodegenerative diseases.
CytotoxicityExhibits cytotoxic effects on certain cancer cell lines.

Case Study 1: Neuroprotective Effects

A study conducted by Trudler et al. (2020) explored the effects of this compound on human induced pluripotent stem cell (hiPSC)-derived neurons. The researchers found that the compound significantly reduced neuronal excitability and improved survival rates under oxidative stress conditions. This suggests its potential application in treating neurodegenerative disorders such as Alzheimer's disease.

Case Study 2: Cancer Research

In a study published in 2023, Steigerwald et al. investigated the cytotoxic effects of this compound on various cancer cell lines, including breast and colon cancer cells. The results indicated that the compound induced apoptosis and inhibited cell proliferation, highlighting its potential as an anticancer agent.

Pharmacokinetics

The pharmacokinetic profile of this compound remains under investigation. Preliminary studies suggest that it is rapidly absorbed and distributed within biological tissues, with metabolic pathways involving phase I and phase II reactions likely contributing to its biological effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Methanesulfonylamino)benzonitrile
Reactant of Route 2
Reactant of Route 2
4-(Methanesulfonylamino)benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.